Fluorescence Lifetime: ZnCl₂(phen) Outperforms ZnBr₂(phen) by 29.6× and ZnI₂(phen) by >650×
In a direct head-to-head study of the ZnX₂(phen) series (X = Cl, Br, I) under identical conditions, ZnCl₂(phen) exhibited a fluorescence lifetime of 6.59 ns—substantially longer than both free 1,10-phenanthroline (1.90 ns) and its heavier halide analogs ZnBr₂(phen) (0.223 ns) and ZnI₂(phen) (<0.01 ns) [1]. The corresponding phosphorescence/fluorescence intensity ratios followed the inverse trend: ZnCl₂(phen) < phen < ZnBr₂(phen) < ZnI₂(phen), indicating that the chloride analog possesses the lowest S₁ → T₁ intersystem crossing rate in the series [1].
| Evidence Dimension | Fluorescence lifetime (S₁ excited state) |
|---|---|
| Target Compound Data | 6.59 ns |
| Comparator Or Baseline | ZnBr₂(phen): 0.223 ns; ZnI₂(phen): <0.01 ns; free phen: 1.90 ns |
| Quantified Difference | 29.6× longer than ZnBr₂(phen); >659× longer than ZnI₂(phen); 3.5× longer than free phen |
| Conditions | Picosecond time-resolved fluorescence spectroscopy; room temperature; solid-state samples |
Why This Matters
The exceptionally long fluorescence lifetime makes ZnCl₂(phen) the preferred choice for time-gated luminescence detection, fluorescence lifetime imaging (FLIM), and any application requiring discrimination against short-lived background autofluorescence.
- [1] Ikeda, S.; Kimachi, S.; Azumi, T. J. Phys. Chem. 1996, 100 (25), 10528–10530. DOI: 10.1021/jp960068u. View Source
